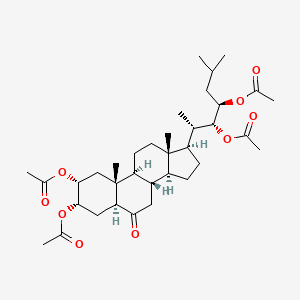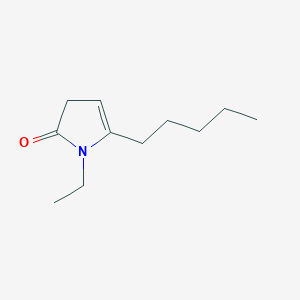
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolidinone family. This compound features a five-membered lactam ring with four carbon atoms and one nitrogen atom. It is known for its significant structural role in various bioactive natural products and synthetic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one can be synthesized through multi-component reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. For example, a common method involves the reaction of ethyl pyruvate, anilines, and aldehydes in n-hexane under reflux conditions .
Industrial Production Methods: The industrial production of this compound can be achieved through scalable synthetic routes. A practical and easily scalable synthesis involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection . This method reduces the number of reaction steps and paves the way for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, it may inhibit HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: An important building block of the antidiabetic drug glimepiride.
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones: Known for their antioxidant activity and potential as radical scavengers.
5-Hydroxy-2-decenoic acid δ-lactone: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific structural configuration and its diverse range of applications in various fields.
Eigenschaften
CAS-Nummer |
80444-69-5 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-ethyl-5-pentyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C11H19NO/c1-3-5-6-7-10-8-9-11(13)12(10)4-2/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
OZEIGDCQFSXQCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CCC(=O)N1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


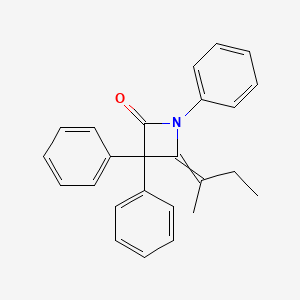

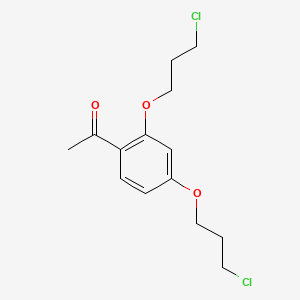
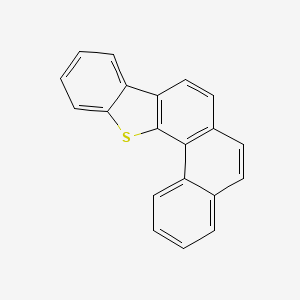

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
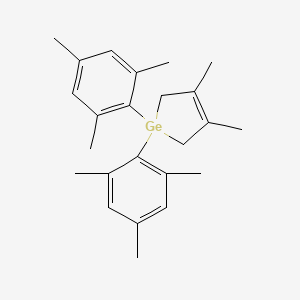
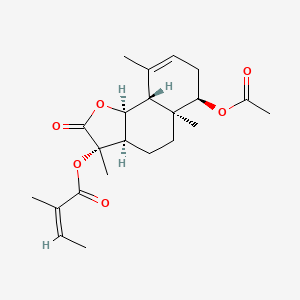
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
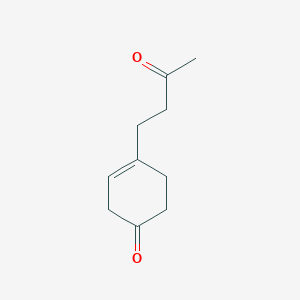

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

